molecular formula C20H26Br2N4O B15287520 Bromlisuride Hydrobromide CAS No. 83455-49-6

Bromlisuride Hydrobromide

Cat. No.: B15287520
CAS No.: 83455-49-6
M. Wt: 498.3 g/mol
InChI Key: DXVYMWKQERXJJD-LWHGMNCYSA-N
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Description

Bromlisuride Hydrobromide is a chemical compound with the molecular formula C16H19BrN2O2. It is a derivative of the ergot alkaloid and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromlisuride Hydrobromide involves several steps. One common method includes the reaction of bromine with lisuride, an ergot derivative, under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bromlisuride Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield brominated derivatives, while reduction may produce de-brominated compounds .

Scientific Research Applications

Bromlisuride Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromlisuride Hydrobromide involves its interaction with specific molecular targets in the body. It binds to receptors in the brain and other tissues, modulating the activity of neurotransmitters and other signaling molecules. This interaction affects various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

    Lisuride: A precursor to Bromlisuride Hydrobromide, used in the treatment of Parkinson’s disease.

    Bromocriptine: Another ergot derivative with similar pharmacological properties.

    Cabergoline: A dopamine agonist used in the treatment of hyperprolactinemia.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research for understanding the mechanisms of action of ergot derivatives and developing new therapeutic agents .

Properties

CAS No.

83455-49-6

Molecular Formula

C20H26Br2N4O

Molecular Weight

498.3 g/mol

IUPAC Name

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;hydrobromide

InChI

InChI=1S/C20H25BrN4O.BrH/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12;/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26);1H/t12-,17+;/m0./s1

InChI Key

DXVYMWKQERXJJD-LWHGMNCYSA-N

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br

Origin of Product

United States

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